molecular formula C17H13FN2O2 B2513252 methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 372490-42-1

methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2513252
CAS No.: 372490-42-1
M. Wt: 296.301
InChI Key: ZCXFISMVVPTCRO-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring, along with a methyl ester functional group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
  • Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
  • Methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s electronic properties, lipophilicity, and metabolic stability, making it distinct from its chloro, bromo, and methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H14FN2O2
  • CAS Number: 370098-34-3

This compound belongs to a class of pyrazoles known for their significant pharmacological properties. The introduction of the fluorine atom enhances the compound's stability and biological activity.

Biological Activities

This compound exhibits a variety of biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate antimicrobial properties. A study evaluating various pyrazoles found that some exhibited significant inhibition against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. In vitro studies have shown that this compound can inhibit inflammatory mediators. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
This compoundTBD
Diclofenac Sodium54.65
CelecoxibTBD

Anticancer Activity

This compound has shown promise in cancer research, particularly against breast cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

Case Study: Anticancer Effects
In one study, this compound was tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. The mechanism was linked to its ability to bind to estrogen receptors, which are often implicated in hormone-responsive cancers.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Estrogen Receptor Binding: The compound exhibits binding affinity to estrogen receptors (ERα), potentially influencing estrogen-mediated pathways involved in cancer progression.
  • Inhibition of Inflammatory Pathways: By inhibiting COX enzymes and other inflammatory mediators, it reduces the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at the phenyl or pyrazole rings can significantly alter its potency and selectivity:

Table 2: SAR Insights

ModificationEffect on Activity
Addition of FluorineIncreases stability and binding affinity
Alteration of Carboxylate GroupAffects solubility and bioavailability

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXFISMVVPTCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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